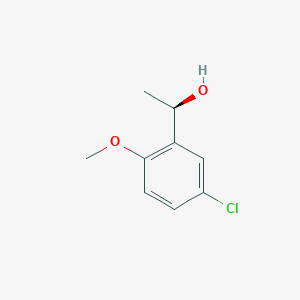

(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C9H11ClO2 |

|---|---|

Molecular Weight |

186.63 g/mol |

IUPAC Name |

(1R)-1-(5-chloro-2-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H11ClO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3/t6-/m1/s1 |

InChI Key |

SZSSGZBQJZZVER-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)Cl)OC)O |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Stereochemical Architecture and Enantioselective Synthesis of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol: A Technical Guide

Executive Summary

In modern drug development, the precise construction of chiral centers is non-negotiable. (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol (CAS No. 1216072-89-7)[1] is a highly functionalized secondary alcohol that serves as a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs). This whitepaper deconstructs the physicochemical properties of this molecule and provides field-proven, self-validating methodologies for its enantioselective synthesis. By moving beyond standard procedural lists, we will explore the mechanistic causality behind catalyst selection, transition state geometry, and analytical validation.

Molecular Architecture & Physicochemical Profiling

The structural framework of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol features a chiral secondary alcohol adjacent to a di-substituted aromatic ring. The strategic placement of the 5-chloro and 2-methoxy groups is not merely a feature of the final API; these substituents actively dictate the chemical behavior of the molecule during its synthesis.

Quantitative Data & Structural Causality

| Property | Value | Causality / Impact on Synthesis |

| Molecular Formula | C₉H₁₁ClO₂[1] | Defines the fundamental atomic composition and mass balance. |

| Molecular Weight | 186.64 g/mol [1] | Standard handling and stoichiometric calculations apply. |

| LogP | ~2.40[1] | Moderate lipophilicity dictates the use of moderately polar to non-polar extraction solvents (e.g., Ethyl Acetate, Dichloromethane) during workup. |

| 5-Chloro Group | Electron-Withdrawing | Inductively deactivates the aromatic ring, slightly increasing the electrophilicity of the carbonyl carbon in the ketone precursor, thereby accelerating hydride attack. |

| 2-Methoxy Group | Steric & Lewis Basic | Provides crucial steric differentiation (A-1,3 strain) and acts as a Lewis basic directing group. This forces the ketone into a specific conformation during catalysis, directly dictating the facial selectivity of the reduction. |

Mechanistic Pathways for Enantioselective Synthesis

To achieve >99% enantiomeric excess (ee) of the (R)-enantiomer, the prochiral precursor, 1-(5-chloro-2-methoxyphenyl)ethan-1-one , must undergo asymmetric reduction. Two highly reliable catalytic pathways dominate this space: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori Asymmetric Transfer Hydrogenation (ATH).

Pathway A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst (e.g., (R)-Me-CBS) and a stoichiometric borane source (such as BH₃·THF or catecholborane)[2][3].

-

Mechanistic Causality: The Lewis acidic boron of the catalyst coordinates to the lone pair of the ketone oxygen. The sterically demanding 2-methoxy group of the substrate clashes with the catalyst's substituents, forcing the ketone to adopt a conformation that exposes only its re face to the incoming hydride. The hydride is then transferred via a highly organized six-membered chair-like transition state, yielding the (R)-alcohol[2][3].

Pathway B: Noyori Asymmetric Transfer Hydrogenation (ATH)

An alternative, highly atom-economical approach is the Noyori ATH, utilizing a chiral Ruthenium(II) complex such as RuCl[4].

-

Mechanistic Causality: Unlike standard hydrogenations, this reaction operates via a "metal-ligand bifunctional catalysis" mechanism[5]. The active 16-electron Ru complex does not require the ketone to bind directly to the metal. Instead, a concerted transfer of a hydride from the ruthenium and a proton from the amine ligand occurs across a six-membered pericyclic transition state[5][6].

Catalytic cycle of the Noyori Asymmetric Transfer Hydrogenation.

Experimental Protocols: Self-Validating CBS Reduction Workflow

The following protocol details the CBS reduction of 1-(5-chloro-2-methoxyphenyl)ethan-1-one. As a Senior Application Scientist, I emphasize that the success of this protocol relies entirely on controlling the kinetics of the catalyzed versus uncatalyzed pathways.

Step-by-Step Methodology

-

System Preparation (Strictly Anhydrous):

-

Action: Flame-dry a 250 mL round-bottom flask under a continuous stream of Argon.

-

Causality: Both the oxazaborolidine catalyst and the borane reagent are exquisitely sensitive to moisture. Even trace water will hydrolyze the borane, generating boric acid derivatives that poison the catalyst and drastically reduce the ee[2].

-

-

Catalyst Activation:

-

Action: Add (R)-Me-CBS catalyst (0.1 equiv, 10 mol%) to the flask, followed by 20 mL of anhydrous THF. Inject BH₃·THF (1.0 M solution, 1.2 equiv) via syringe. Stir at 25 °C for 15 minutes.

-

Causality: This incubation period allows the borane to coordinate with the nitrogen of the oxazaborolidine, forming the active, highly electrophilic catalytic species[7].

-

-

Temperature Modulation:

-

Substrate Addition (Critical Step):

-

Action: Dissolve 1-(5-chloro-2-methoxyphenyl)ethan-1-one (1.0 equiv) in 10 mL of anhydrous THF. Add this solution to the reaction mixture using a syringe pump over a period of 60 to 90 minutes .

-

Causality: Slow addition maintains an extremely low steady-state concentration of the ketone. If the ketone concentration spikes, the catalyst becomes saturated, and the excess borane will perform a racemic background reduction, destroying the enantiomeric purity[8].

-

-

Reaction Quenching (Self-Validation):

-

Action: Once TLC indicates complete consumption of the ketone (typically 30 minutes post-addition), carefully add 5 mL of Methanol dropwise at -20 °C.

-

Causality: Methanol safely decomposes the unreacted borane. The immediate evolution of hydrogen gas (bubbling) is a self-validating visual cue that active borane was present throughout the reaction, ensuring complete conversion[7].

-

-

Workup & Isolation:

-

Action: Warm to room temperature. Partition the mixture between Ethyl Acetate and 1M HCl. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Causality: The 1M HCl wash protonates the chiral amino alcohol (derived from the catalyst), pulling it into the aqueous phase and separating it from the highly lipophilic product[1].

-

Analytical Characterization & Chiral Resolution

Synthesizing the molecule is only half the battle; proving its absolute configuration and enantiomeric purity is the other. The analytical workflow must be as rigorous as the synthetic one.

Analytical Validation Techniques

-

Reaction Monitoring via ¹¹B NMR: During the reaction, the formation of the intermediate boron-alkoxy species can be monitored using ¹¹B NMR. The disappearance of the BH₃ peak and the appearance of the intermediate signal validate the catalytic cycle's progression[7].

-

Enantiomeric Excess (ee) Determination: Chiral High-Performance Liquid Chromatography (HPLC) is mandatory. Using a chiral stationary phase (e.g., Chiralcel OD-H) with a mobile phase of Hexane/Isopropanol (typically 95:5), the transient diastereomeric interactions between the stationary phase and the enantiomers will cause the (R) and (S) isomers to elute at different retention times.

-

Structural Confirmation: ¹H NMR (CDCl₃) will confirm the structure. The characteristic doublet of the methyl group (~1.4 ppm, J = 6.5 Hz) and the quartet of the chiral methine proton (~5.1 ppm) are diagnostic. The 2-methoxy group will appear as a sharp singlet (~3.8 ppm).

Analytical workflow for the isolation and stereochemical validation of the chiral alcohol.

References

- ChemScene - 1-(5-Chloro-2-methoxyphenyl)ethanol.

- NIH PMC - Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts.

- Alfa Chemistry - Corey-Bakshi-Shibata Reduction.

- SciencePedia - The Corey-Bakshi-Shibata (CBS) Reduction.

- Magritek - CBS reduction of acetophenone followed by 11B NMR.

- BenchChem - A Comparative Guide: Dip-Cl vs. Noyori Asymmetric Hydrogenation for Ketone Reduction.

- ResearchGate - Mechanism of Asymmetric Hydrogenation of Acetophenone Catalyzed by Chiral η6-Arene–N-Tosylethylenediamine–Ruthenium(II) Complexes.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 7. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]

- 8. The Corey-Bakshi-Shibata (CBS) Reduction | SciencePedia [bohrium.com]

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Safety Data of CAS 1344918-11-1

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Subject: (1R)-1-(5-chloro-2-methoxyphenyl)ethan-1-ol (CAS: 1344918-11-1)

Executive Summary: The Strategic Value of Chiral 1-Arylethanols

In modern medicinal chemistry, the spatial orientation of functional groups dictates pharmacodynamic efficacy and pharmacokinetic stability. CAS 1344918-11-1 , chemically identified as (1R)-1-(5-chloro-2-methoxyphenyl)ethan-1-ol, is a highly specialized chiral building block. The 5-chloro-2-methoxy substitution pattern provides unique steric and electronic advantages:

-

Conformational Locking: The ortho-methoxy group restricts the rotation of the benzylic carbon, pre-organizing the molecule for target binding.

-

Halogen Bonding: The meta-chloro substituent enhances lipophilicity and allows for directional halogen bonding within hydrophobic protein pockets.

As a Senior Application Scientist, I approach this compound not just as a static reagent, but as a dynamic precursor. The (1R)-alcohol is predominantly utilized to synthesize enantiopure (1S)-amines via stereospecific SN2 inversion—a critical motif in CNS-active agents and kinase inhibitors.

Physicochemical Profiling

Understanding the baseline properties of CAS 1344918-11-1 is essential for predicting its behavior in solvent systems and biological assays. Below is the synthesized data profile based on structural analysis and analogous compound databases [1].

| Property | Value / Description |

| Chemical Name | (1R)-1-(5-chloro-2-methoxyphenyl)ethan-1-ol |

| CAS Registry Number | 1344918-11-1 |

| Molecular Formula | C9H11ClO2 |

| Molecular Weight | 186.63 g/mol |

| Monoisotopic Mass | 186.04475 Da |

| Hydrogen Bond Donors | 1 (Hydroxyl group) |

| Hydrogen Bond Acceptors | 2 (Hydroxyl and Methoxy oxygen) |

| Predicted XLogP3 | ~2.0 (Indicates moderate lipophilicity) |

| Physical State | Viscous liquid to low-melting solid (ambient temp) |

Enantioselective Synthesis Methodology

The Causality of Experimental Design

To synthesize the (1R)-enantiomer from the prochiral ketone 1-(5-chloro-2-methoxyphenyl)ethanone, classical kinetic resolution is highly inefficient (maximum 50% theoretical yield). Instead, Noyori Asymmetric Transfer Hydrogenation (ATH) is the industry standard [2].

We utilize the RuCl catalyst. The choice of the (S,S)-ligand is not arbitrary; it dictates the facial selectivity of the hydride transfer. Through a highly organized six-membered pericyclic transition state (an outer-sphere mechanism), the hydride from the formate donor attacks the re-face of the ketone, exclusively yielding the (1R)-alcohol.

Step-by-Step Protocol: ATH of 1-(5-chloro-2-methoxyphenyl)ethanone

This protocol is designed as a self-validating system; in-process controls (IPC) are embedded to ensure stereochemical integrity.

-

Preparation of the Catalyst Complex: In a rigorously degassed Schlenk flask under N2, dissolve 0.5 mol% of[RuCl2(p-cymene)]2 and 1.1 mol% of (S,S)-TsDPEN in anhydrous dichloromethane (DCM). Stir at 40°C for 1 hour, then remove the solvent in vacuo to yield the active catalyst.

-

Substrate Addition: Dissolve 10.0 g (54 mmol) of 1-(5-chloro-2-methoxyphenyl)ethanone in 25 mL of an azeotropic mixture of formic acid and triethylamine (HCOOH/Et3N, 5:2 molar ratio).

-

Catalytic Reduction: Transfer the substrate solution to the catalyst flask. Stir the homogeneous reaction mixture at 25°C–30°C.

-

In-Process Control (IPC): After 12 hours, sample 50 µL of the mixture, quench with water, extract with ethyl acetate, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The reaction is complete when ketone conversion is >99%.

-

Workup and Isolation: Dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO3, brine, and dry over anhydrous Na2SO4.

-

Purification: Concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes:EtOAc 8:2) to yield CAS 1344918-11-1 as a colorless, viscous oil (>98% ee).

Noyori Asymmetric Transfer Hydrogenation (ATH) pathway yielding the (1R)-enantiomer.

Downstream Application: Pharmacophore Integration Logic

In drug development, chiral secondary alcohols are rarely the final Active Pharmaceutical Ingredient (API). They are typically transformed into chiral amines. Because CAS 1344918-11-1 is the (1R)-enantiomer, it is perfectly primed for a Walden Inversion to yield a (1S)-amine.

The hydroxyl group is a poor leaving group. Causally, we must first activate it by converting it into a mesylate or tosylate. Subsequent nucleophilic attack by a primary amine occurs via an SN2 mechanism, which stereospecifically inverts the chiral center.

Stereospecific conversion of the (1R)-alcohol to a (1S)-amine via SN2 Walden inversion.

Safety Data & Handling Protocols (EHS)

While highly specific toxicological data for the pure (1R)-enantiomer is proprietary to specialized manufacturers, the safety profile is extrapolated from the racemic mixture and structurally analogous halogenated methoxybenzyl alcohols [3].

Hazard Identification (GHS Classification)

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation. |

Laboratory Handling Protocols

-

Engineering Controls: Handle exclusively within a certified chemical fume hood. The compound may volatilize slightly at elevated temperatures.

-

Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 mins), safety goggles with side shields, and a standard lab coat.

-

Storage: Store in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at 2–8°C. The methoxy-benzyl system can be prone to slow oxidation upon prolonged exposure to air and light.

-

Spill Response: Contain the spill with an inert absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible absorbents like sawdust. Dispose of as halogenated organic waste.

References

-

PubChemLite / PubChem Database. "1216072-89-7 (Racemic precursor properties)." Université du Luxembourg / NIH. Available at:[Link]

-

Dalton Transactions (RSC Publishing). "Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones." Royal Society of Chemistry. Available at:[Link]

The Chiral Building Block (R)-1-(5-Chloro-2-methoxyphenyl)ethanol: Molecular Weight Profiling and Asymmetric Synthesis

Executive Summary

(R)-1-(5-Chloro-2-methoxyphenyl)ethanol is a highly versatile chiral building block utilized in the development of advanced active pharmaceutical ingredients (APIs). The presence of the ortho-methoxy and meta-chloro substituents on the phenyl ring creates a unique electronic and steric environment that dictates its reactivity and binding affinity in biological systems. This technical guide provides an in-depth analysis of its physicochemical properties—with a specific focus on molecular weight and isotopic mass profiling—and details a field-proven, self-validating protocol for its enantioselective synthesis.

Physicochemical Properties & Molecular Weight Profiling

Accurate molecular weight determination and isotopic profiling are the first lines of validation in any synthetic workflow. For (R)-1-(5-Chloro-2-methoxyphenyl)ethanol, the molecular formula is C9H11ClO2 [1].

Causality in Mass Spectrometry: The presence of the chlorine atom provides a built-in diagnostic tool for researchers. Chlorine exists naturally as two stable isotopes: ^35Cl (75.77%) and ^37Cl (24.23%). Consequently, high-resolution mass spectrometry (HRMS) will not just show a single molecular ion peak, but a distinct M and M+2 isotopic cluster in a ~3:1 ratio. This isotopic signature is a mandatory validation checkpoint to confirm the structural integrity of the synthesized batch before downstream processing.

Table 1: Quantitative Physicochemical Data

| Parameter | Value | Analytical Significance |

| Molecular Formula | C9H11ClO2 | Defines elemental composition. |

| Average Molecular Weight | 186.64 g/mol | Used for stoichiometric and yield calculations. |

| Monoisotopic Mass | 186.0448 Da | Target exact mass for HRMS (ESI-TOF) validation. |

| Isotopic Signature | ~3:1 ratio (M : M+2) | Diagnostic confirmation of the chlorine atom. |

| Precursor CAS | 6342-64-9 | Identifier for the starting prochiral ketone. |

| SMILES | COC1=C(C=C(Cl)C=C1)O | Computational and cheminformatics tracking. |

Enantioselective Synthesis: The Noyori Asymmetric Transfer Hydrogenation (ATH)

To synthesize the pure (R)-enantiomer from the[2], a highly stereoselective reduction is required.

Expertise & Experience (Methodological Choice): While Corey-Bakshi-Shibata (CBS) reduction is a classical approach for chiral alcohols, it requires stoichiometric hazardous borane reagents and strictly anhydrous conditions. Instead, we employ the [3]. This method utilizes a chiral Ruthenium(II) catalyst—specifically Ru(p-cymene)[(R,R)-TsDPEN]Cl—and a [4] as the hydrogen source.

The causality behind this choice is twofold:

-

Irreversibility: The decomposition of formic acid into CO2 gas drives the reaction to 100% conversion, preventing the reverse Oppenauer oxidation that can erode enantiomeric excess (ee).

-

Outer-Sphere Mechanism: The catalyst transfers a hydride and a proton simultaneously to the ketone via a highly organized six-membered transition state, ensuring exceptional enantiofacial discrimination without requiring high-pressure H2 gas.

Synthetic workflow of Noyori asymmetric transfer hydrogenation.

Step-by-Step ATH Protocol:

-

Catalyst Activation: In a dry, argon-purged flask, dissolve 1-(5-chloro-2-methoxyphenyl)ethanone (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add the pre-formed Ru(p-cymene)[(R,R)-TsDPEN]Cl catalyst (0.05 mmol, 0.5 mol%).

-

Hydrogen Donor Addition: Slowly add a 5:2 azeotropic mixture of formic acid and triethylamine (30 mmol). (Note: The evolution of CO2 gas will begin immediately; ensure the system is properly vented through a bubbler.)

-

Reaction Propagation: Stir the mixture at 30 °C for 16 hours. Monitor the disappearance of the ketone via TLC (Hexanes/EtOAc 3:1).

-

Quenching & Extraction: Once complete, quench the reaction by adding 20 mL of saturated aqueous NaHCO3 to neutralize residual formic acid. Extract the aqueous layer with DCM (3 x 15 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure (R)-alcohol.

Analytical Validation: A Self-Validating System

A protocol is only as reliable as its validation logic. To ensure the trustworthiness of the synthesized (R)-1-(5-Chloro-2-methoxyphenyl)ethanol, a self-validating analytical loop must be executed.

The Self-Validating Logic: You cannot accurately determine the enantiomeric excess of a chiral batch without first proving that your analytical method can physically separate the enantiomers. Therefore, the workflow dictates the parallel synthesis of a racemic standard (using non-chiral NaBH4 reduction). This racemate is injected into the Chiral HPLC to establish baseline resolution (Rs > 1.5) between the (R) and (S) peaks. Only after this baseline is established is the chiral batch analyzed against the validated method.

Self-validating analytical workflow for chiral purity and structural confirmation.

Step-by-Step Validation Protocol:

-

Chiral HPLC (Enantiomeric Purity):

-

Column: Chiralcel OD-H (250 x 4.6 mm).

-

Mobile Phase: Hexane/Isopropanol (95:5 v/v), isocratic flow at 1.0 mL/min.

-

Validation: Inject the racemic standard to confirm two distinct, equally integrated peaks. Inject the ATH product; calculate ee based on the peak area integration (Target: >99% ee).

-

-

LC-MS (Molecular Weight Confirmation):

-

Inject the sample into an ESI-TOF MS system.

-

Validation: Confirm the presence of the[M-OH]+ or [M+Na]+ adducts. Verify the 3:1 isotopic ratio at the calculated monoisotopic mass (186.04 Da) to validate the presence of the intact 5-chloro substituent.

-

-

1H NMR (Structural Integrity):

-

Solvent: CDCl3.

-

Validation: Confirm the benzylic methine proton as a distinct quartet at ~5.0 ppm, integrating to 1H. Confirm the adjacent methyl group as a doublet at ~1.4 ppm, integrating to 3H. The methoxy group should appear as a sharp singlet at ~3.8 ppm (3H).

-

References

-

1-(5-Chloro-2-methoxyphenyl)ethanone (CID 240434) - PubChem, National Library of Medicine. URL:[Link]

-

Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes - Accounts of Chemical Research (ACS Publications). URL:[Link]

-

Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds - National Institutes of Health (NIH). URL: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-(5-Chloro-2-methoxyphenyl)ethanone | C9H9ClO2 | CID 240434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Asymmetric transfer hydrogenation of ketones catalyzed by chiral macrocyclic cobalt(II) complexes [ouci.dntb.gov.ua]

- 4. Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Reduction Strategies for 5-Chloro-2-methoxyacetophenone

[1][2]

Executive Summary

5-Chloro-2-methoxyacetophenone (CAS 6342-64-9) is a versatile pharmacophore precursor used in the synthesis of phenylethanolamine derivatives, benzamide antipsychotics (e.g., Remoxipride metabolites), and agrochemical active ingredients.[1][2][3][4] Its unique substitution pattern—combining an electron-donating ortho-methoxy group with an electron-withdrawing meta-chloro group—creates distinct electronic and steric environments that dictate reduction outcomes.[1][2]

This guide details the three primary reduction pathways:

-

Carbonyl Reduction to 1-(5-chloro-2-methoxyphenyl)ethanol (Racemic & Enantioselective).

-

Reductive Amination to

-amino alcohol derivatives. -

Deoxygenation to 4-chloro-1-ethyl-2-methoxybenzene.

Part 1: Reaction Pathways & Mechanistic Logic[1][5]

The reduction of 5-chloro-2-methoxyacetophenone is governed by the competition between the steric bulk of the ortho-methoxy group and its potential for chelation with reducing agents.[1][2]

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways based on the reducing system employed.

Figure 1: Divergent reduction pathways for 5-Chloro-2-methoxyacetophenone.[1][2]

Part 2: Experimental Protocols

Standard Hydride Reduction (Racemic Alcohol Synthesis)

Target Product: 1-(5-chloro-2-methoxyphenyl)ethanol (CAS 1216072-89-7) Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.[1][2] The ortho-methoxy group may accelerate the reaction via coordination with the boron atom, stabilizing the transition state.[2]

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 5-chloro-2-methoxyacetophenone (10.0 g, 54.2 mmol) and anhydrous Methanol (100 mL).

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Add Sodium Borohydride (NaBH

) (2.05 g, 54.2 mmol, 1.0 eq) portion-wise over 30 minutes. Note: Maintain internal temperature <5°C to minimize side reactions. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) and stir for an additional 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2][5]

-

Quench: Carefully quench with 1N HCl (20 mL) to decompose excess borohydride.

-

Workup: Concentrate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 50 mL).[2][5] Wash combined organics with brine, dry over Na

SO -

Purification: The crude oil typically requires no further purification (>95% purity).[2][5] If necessary, purify via flash chromatography (SiO

, 10-20% EtOAc in Hexane).[1][2]

Expected Yield: 92-96% Key Analytical Data:

-

1H NMR (400 MHz, CDCl3):

7.45 (d, 1H, Ar-H), 7.20 (dd, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 5.10 (q, 1H, CH-OH), 3.85 (s, 3H, OMe), 1.45 (d, 3H, CH3).[2][5]

Asymmetric Reduction (Enantioselective Synthesis)

Target Product: (S)-1-(5-chloro-2-methoxyphenyl)ethanol Relevance: Critical for synthesizing enantiopure APIs like Remoxipride analogs or chiral phenylethanolamines.[1][2] Method: Transfer Hydrogenation using a Ruthenium catalyst (Noyori type).[2][5]

Protocol:

-

Catalyst Preparation: In a glovebox, combine [RuCl

(p-cymene)] -

Reaction: Add 5-chloro-2-methoxyacetophenone (1.0 eq) to the catalyst solution.

-

Base Addition: Add KOH (0.1M in isopropanol, 5 mol%).

-

Conditions: Stir at room temperature for 12-24 hours.

-

Workup: Filter through a silica pad to remove the catalyst.[2][5] Concentrate the filtrate.

-

Analysis: Determine Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA).

Expected ee: >95% (The ortho-methoxy group provides steric bulk that enhances face differentiation during hydride transfer).[1][2]

Part 3: Advanced Applications & Deoxygenation[1][5]

Reductive Amination (Synthesis of Amino-Alcohols)

To access 2-Amino-1-(5-chloro-2-methoxyphenyl)ethanol (CAS 1267959-00-1), a two-step sequence is preferred over direct reductive amination due to the steric hindrance of the ortho-methoxy group.[1][2]

-

Oxime Formation: React ketone with Hydroxylamine HCl / NaOAc in Ethanol (Reflux 2h).

-

Reduction: Hydrogenation of the oxime using Raney Nickel or Pd/C (50 psi H

, MeOH, catalytic NH

Deoxygenation (Clemmensen Reduction)

Target Product: 4-Chloro-1-ethyl-2-methoxybenzene Use Case: Creating alkyl-substituted benzene cores for agrochemicals.[1]

Protocol:

-

Reagent: Amalgamated Zinc (Zn/Hg) prepared by treating zinc wool with HgCl

.[2][5] -

Solvent: 37% HCl / Water / Toluene (biphasic system).

-

Procedure: Reflux the ketone with excess Zn/Hg and HCl for 6-12 hours. The biphasic system protects the product from polymerization.[2][5]

-

Note: The ortho-methoxy group is stable to these conditions, unlike in Lewis-acid mediated Friedel-Crafts conditions where demethylation might occur.[1][2]

Part 4: Safety & Handling

Hazard Classification (GHS):

Specific Handling of Chloro-Methoxy Aromatics:

-

Chlorine Stability: The aryl-chloride bond is stable under standard hydride reduction conditions but can undergo oxidative addition with Pd(0) catalysts.[2] Avoid Pd-catalyzed hydrogenation unless dehalogenation is intended or carefully controlled.[1][2]

-

Demethylation Risk: Avoid strong Lewis acids (e.g., BBr

, AlCl

References

-

National Center for Biotechnology Information. (2025).[2][5] PubChem Compound Summary for CID 240434, 1-(5-Chloro-2-methoxyphenyl)ethanone. Retrieved from [Link]

-

Hogberg, T., et al. (1990).[2][5] Potential Antipsychotic Agents.[2][5] Synthesis of Substituted 5-Hydroxy-2-pyrrolidones, Metabolites of Remoxipride. Journal of Medicinal Chemistry. (Establishes the link to Remoxipride metabolites).

-

Accela ChemBio. (2023).[2][5] Product List: 2-Amino-1-(5-chloro-2-methoxyphenyl)ethanol. Retrieved from [Link][2]

Sources

- 1. 1250066-86-4,N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US4990682A - Process for the preparation of 5-chloro-2-pentanone - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. beta.lakeland.edu [beta.lakeland.edu]

Technical Guide: (R)-Enantioselective Synthesis of Chlorinated Phenylethanols

Executive Summary: The Chiral Imperative

In the high-stakes landscape of pharmaceutical development, the (R)-enantiomer of chlorinated phenylethanols represents a critical pharmacophore scaffold. These chiral alcohols serve as essential building blocks for a diverse array of bioactive molecules, including

The biological activity of these drugs is strictly governed by stereochemistry. For instance, the (R)-configuration often dictates the binding affinity to G-protein coupled receptors (GPCRs), where the hydroxyl group acts as a hydrogen bond donor/acceptor within the binding pocket. Consequently, the production of racemic mixtures is increasingly obsolete; the industry standard demands enantiomeric excess (ee) > 99% .

This guide provides a rigorous technical roadmap for the synthesis, purification, and validation of (R)-chlorinated phenylethanols, prioritizing biocatalytic asymmetric reduction as the gold standard for scalability and stereocontrol.

Molecular Architecture & Target Scaffolds

Chlorinated phenylethanols exist in various isomeric forms based on the chlorine position (ortho, meta, para) and the alcohol position. This guide focuses on the two most industrially relevant subclasses:

| Compound Class | Structure Description | Key Application |

| (R)-1-(4-chlorophenyl)ethanol | Chlorine at para position; chiral center at benzylic carbon.[1] | Model substrate; Intermediate for antihistamines and agrochemicals. |

| (R)-2-chloro-1-phenylethanol | Chlorine on the alkyl chain ( | Mirabegron (Bladder control); Adrenergic agonists. |

Stereochemical Causality: The (R)-configuration is typically generated via the anti-Prelog rule when using specific alcohol dehydrogenases (ADHs), or via Prelog rule depending on the priority assignment of the substituents (Cahn-Ingold-Prelog). For 1-(4-chlorophenyl)ethanol, the phenyl ring has higher priority than the methyl group; thus, stereoselective hydride attack is critical.

Biocatalytic Synthesis: The Gold Standard

While chemical asymmetric transfer hydrogenation (ATH) using Ruthenium-TsDPEN catalysts is viable, biocatalysis is superior due to mild conditions, lack of heavy metal contamination, and theoretical yields approaching 100% (unlike kinetic resolution which is capped at 50%).

Mechanism of Action

The core transformation involves the reduction of the prochiral ketone (e.g., 4'-chloroacetophenone) by a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) . This reaction requires the cofactor NADPH (or NADH), which acts as the hydride donor.

To make the process economically viable, the expensive cofactor must be regenerated in situ. This is achieved via a coupled substrate approach (e.g., using Isopropanol and the same KRED) or a coupled enzyme approach (e.g., Glucose Dehydrogenase - GDH).

Visualization: Cofactor Regeneration Cycle

The following diagram illustrates the coupled-enzyme system utilizing GDH for NADPH regeneration, ensuring a thermodynamic drive toward the (R)-alcohol.

Caption: Coupled-enzyme biocatalytic cycle. KRED reduces the ketone using NADPH, while GDH regenerates NADPH by oxidizing glucose, driving the equilibrium forward.

Detailed Experimental Protocol

Objective: Synthesis of (R)-1-(4-chlorophenyl)ethanol from 4'-chloroacetophenone. Scale: Laboratory Bench (10 mmol scale). Biocatalyst Source: Recombinant E. coli expressing anti-Prelog ADH (e.g., from Lactobacillus kefir or commercial KRED screening kits).

Reagents & Buffer Preparation

-

Substrate: 4'-Chloroacetophenone (1.54 g, 10 mmol).

-

Solvent: Potassium Phosphate Buffer (100 mM, pH 7.0) with 10% (v/v) Isopropanol (as co-substrate if using ADH with dual activity) or Glucose (if using GDH).

-

Cofactor: NADP+ (catalytic amount, 0.1 mol%).

-

Enzyme: Lyophilized KRED preparation (50 mg) + GDH (10 mg).

Step-by-Step Workflow

-

Reaction Assembly:

-

In a 100 mL round-bottom flask, dissolve glucose (2.0 g, ~1.1 eq) in 50 mL of Phosphate Buffer (pH 7.0).

-

Add NADP+ (10 mg).

-

Add the enzyme powder (KRED + GDH) and stir gently at 30°C for 10 minutes to rehydrate.

-

Crucial Step: Dissolve 4'-chloroacetophenone in 2 mL of DMSO or Isopropanol (to assist solubility) and add dropwise to the aqueous enzyme mixture. Note: High substrate concentration can inhibit the enzyme; keep organic co-solvent <10%.

-

-

Incubation:

-

Stir the mixture at 30°C @ 150 rpm.

-

pH Control: Monitor pH periodically. The oxidation of glucose produces gluconic acid, which drops the pH. Maintain pH 7.0 by automatic titration with 1M NaOH.

-

Time: 24 hours.[1]

-

-

Reaction Monitoring:

-

Take 50 µL aliquots at 4h, 12h, and 24h.

-

Extract with Ethyl Acetate (EtOAc) and analyze via GC or HPLC (see Section 5) to determine conversion. Target conversion > 98%.

-

-

Downstream Processing (DSP):

-

Quench: Add 50 mL EtOAc to the reaction vessel to denature enzymes.

-

Extraction: Centrifuge to remove cell debris/protein precipitate. Separate the organic layer.[1][2][3][4] Extract the aqueous phase 2x with EtOAc.

-

Drying: Combine organic phases, wash with brine, and dry over anhydrous

.[1][2] -

Purification: Evaporate solvent under reduced pressure.[4] The crude product is usually sufficiently pure (>95%). If necessary, purify via flash chromatography (Hexane/EtOAc 9:1).

-

Process Visualization

Caption: Operational workflow for the biocatalytic synthesis of (R)-1-(4-chlorophenyl)ethanol.

Analytical Validation (Self-Validating System)

Trustworthiness in chiral synthesis relies on accurate determination of Enantiomeric Excess (ee) . A standard C18 column cannot distinguish enantiomers.

Chiral HPLC Protocol

-

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H . These polysaccharide-based columns create a chiral cavity that differentially retains the (R) and (S) isomers.

-

Mobile Phase: n-Hexane : Isopropanol (97 : 3 v/v). Strictly isocratic.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV @ 220 nm (Absorption max of chlorobenzene moiety).

Data Interpretation

| Isomer | Approx. Retention Time (Chiralcel OD) | Resolution ( |

| (S)-Enantiomer | ~32.1 min | - |

| (R)-Enantiomer | ~35.9 min | > 1.5 (Baseline) |

Calculation:

Chemical Alternatives & Comparison

While biocatalysis is preferred, Asymmetric Transfer Hydrogenation (ATH) is a viable chemical alternative, particularly for non-aqueous solubility requirements.

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN].

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

-

Mechanism: Metal-ligand bifunctional catalysis (outer-sphere mechanism).

-

Pros: High volumetric productivity, no cofactor cost.

-

Cons: Trace Ruthenium removal (heavy metal scavenging) required; often lower ee (95-97%) requiring recrystallization.

References

-

BenchChem. A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography.

-

National Institutes of Health (NIH). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols.

-

BenchChem. The Versatility of 1-(4-Chlorophenyl)ethanol in Modern Organic Synthesis: A Technical Guide.

-

ResearchGate. Asymmetric Bioreduction of 4-Chloroacetophenone Catalyzed by Daucus carota Cells.

-

Organic Syntheses. Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to p-Chloroacetophenone.

Sources

An In-depth Technical Guide to the Physical Properties of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol

This guide provides a comprehensive technical overview of the physical properties of the chiral alcohol (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential physicochemical characteristics, methodologies for their determination, and the scientific rationale behind these experimental choices.

Introduction and Compound Profile

(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol is a chiral secondary alcohol with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its stereochemistry and functional groups make it a valuable intermediate for creating novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

This guide will not only present the known and predicted properties of this compound but will also provide detailed experimental protocols for their verification, ensuring a self-validating system of analysis for any researcher working with this molecule.

Table 1: Compound Identification and Basic Properties

| Property | Value | Source |

| IUPAC Name | (1R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol | N/A |

| CAS Number | 1344918-11-1 | [1] |

| Racemate CAS | 1216072-89-7 | [2] |

| Molecular Formula | C₉H₁₁ClO₂ | [2] |

| Molecular Weight | 186.64 g/mol | [2] |

| Physical Form | Oil (at room temperature) | |

| Storage | Sealed in dry, 2-8°C | [2] |

Core Physicochemical Properties: A Methodological Approach

While specific experimental data for (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol is not widely published, this section outlines the standard, rigorous methodologies for determining its key physical properties. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Boiling Point Determination

Given its classification as a high-boiling liquid, the determination of its boiling point requires specific techniques to avoid decomposition and ensure accuracy.

Experimental Protocol: Micro Boiling Point Determination

This method is ideal for determining the boiling point of small quantities of a liquid.

-

Preparation: A small amount of the sample (a few drops) is placed in a fusion tube. A capillary tube, sealed at one end, is then placed inverted into the fusion tube.

-

Heating: The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a melting point apparatus with a heating block.

-

Observation: As the sample is heated, a stream of bubbles will emerge from the open end of thecapillary tube. The heat is then slowly reduced.

-

Determination: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.

Causality of Experimental Choice: The micro boiling point method is chosen for its efficiency with small sample sizes and its accuracy for high-boiling liquids. The principle relies on the equilibrium between the vapor pressure of the liquid and the external pressure. The point at which the liquid re-enters the capillary signifies this equilibrium.

Solidification Point (for Oils)

As an oil, this compound does not have a sharp melting point. Instead, its solidification point is a more relevant physical constant.

Experimental Protocol: Capillary Method for Solidification Point

-

Sample Preparation: A sample of the oil is drawn into a capillary tube and then cooled rapidly on ice to induce solidification.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a cooling bath.

-

Observation: The temperature at which the solidified oil becomes transparent upon slow warming is recorded as the melting point, which in this context, can be considered the solidification point upon cooling.

Trustworthiness of the Protocol: This method provides a reproducible, albeit narrow, temperature range for the phase transition of an oil, which is a critical parameter for handling and storage.

Solubility Profile

Understanding the solubility of a compound is crucial for reaction setup, workup procedures, and purification.

Experimental Protocol: Systematic Solubility Testing

A small, measured amount of the compound (e.g., 10 mg) is added to 1 mL of each of the following solvents in a systematic manner:

-

Water: To determine general polarity.

-

5% aq. HCl: To test for basic functional groups (e.g., amines).

-

5% aq. NaOH: To test for acidic functional groups (e.g., phenols).

-

5% aq. NaHCO₃: To distinguish between strong and weak acids.

-

Concentrated H₂SO₄: To test for compounds with oxygen or nitrogen atoms or unsaturation.

-

Organic Solvents (e.g., Ethanol, Diethyl Ether, Dichloromethane): To determine solubility in common reaction and purification solvents.

Expected Solubility: Based on its structure (an alcohol with a substituted benzene ring), (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol is expected to be poorly soluble in water but soluble in most common organic solvents.

Caption: Systematic workflow for solubility testing.

Spectroscopic Characterization: An Analytical Fingerprint

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (3H) as multiplets in the ~6.8-7.5 ppm range.- A quartet for the methine proton (-CHOH) around 4.8-5.2 ppm.- A singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm.- A doublet for the methyl protons (-CH₃) around 1.4-1.6 ppm.- A broad singlet for the hydroxyl proton (-OH), which is D₂O exchangeable. |

| ¹³C NMR | - Aromatic carbons in the ~110-160 ppm range.- The carbon bearing the hydroxyl group (-CHOH) around 65-75 ppm.- The methoxy carbon (-OCH₃) around 55-60 ppm.- The methyl carbon (-CH₃) around 20-25 ppm. |

| Mass Spec. | - A molecular ion peak (M⁺) at m/z 186, with an M+2 peak at m/z 188 in a ~3:1 ratio, characteristic of a single chlorine atom.- Fragmentation patterns showing loss of water (M-18) and a methyl group (M-15). |

| IR Spec. | - A broad O-H stretching band around 3200-3600 cm⁻¹.- C-H stretching bands for aromatic and aliphatic protons around 2850-3100 cm⁻¹.- A C-O stretching band for the alcohol around 1050-1150 cm⁻¹.- Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. |

Synthesis and Stereochemical Control

The synthesis of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol is a prime example of asymmetric synthesis, a critical technology in modern drug development. The most logical and widely used approach is the enantioselective reduction of the corresponding prochiral ketone, 1-(5-Chloro-2-methoxyphenyl)ethanone.

Synthetic Pathway Overview

The synthesis can be envisioned as a two-step process:

-

Friedel-Crafts Acylation: Synthesis of the precursor ketone, 1-(5-Chloro-2-methoxyphenyl)ethanone, from 4-chloroanisole and an acetylating agent.

-

Enantioselective Reduction: Reduction of the ketone to the desired (R)-alcohol using a chiral reducing agent or a catalyst.

Caption: General synthetic pathway to (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol.

Discussion of Experimental Choices in Enantioselective Reduction

The key to a successful synthesis lies in the choice of the chiral reducing agent or catalyst in the second step. Several options are available, each with its own mechanistic rationale and practical considerations:

-

CBS (Corey-Bakshi-Shibata) Reduction: This is a highly reliable method using an oxazaborolidine catalyst and borane as the stoichiometric reductant. The (R)-CBS catalyst will stereoselectively deliver the hydride to one face of the ketone, leading to the (R)-alcohol. The high degree of enantioselectivity arises from the pre-organization of the ketone and borane on the chiral catalyst scaffold.

-

Chiral Ruthenium Catalysts: Catalytic asymmetric transfer hydrogenation using a chiral ruthenium complex (e.g., Noyori's catalysts) and a hydrogen source like isopropanol or formic acid is another powerful method. These reactions are often highly efficient, requiring only a small amount of the chiral catalyst.

-

Biocatalysis: The use of enzymes, such as ketoreductases, offers a green and highly selective alternative. These enzymes can operate in aqueous media under mild conditions and often provide exceptionally high enantiomeric excess.

The choice between these methods will depend on factors such as substrate compatibility, desired scale, cost of reagents, and available equipment. For a research and development setting, the CBS reduction often provides a good balance of reliability, predictability, and accessibility.

Safety and Handling

(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol should be handled with appropriate care in a laboratory setting. Based on data for the racemate, the following GHS hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive framework for understanding and working with (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol. While a complete set of experimentally determined physical data is not yet publicly available, this guide empowers the researcher with the necessary knowledge to perform these characterizations accurately and to approach its synthesis with a strong understanding of the principles of stereocontrol. The methodologies and predicted data presented herein serve as a robust starting point for any research or development program involving this valuable chiral intermediate.

References

-

Cui, H.-B., et al. (2021). Biocatalytic Synthesis of Chiral Benzylic Alcohols via Enantioselective Hydroxylation by a Self-Sufficient Cytochrome P450 from Deinococcus gobiensis. Thieme E-Journals. Available at: [Link]

-

Gotor-Fernández, V., & Gotor, V. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available at: [Link]

-

Kim, D., et al. (2021). Multi-Catalytic Approach to One-Pot Stereoselective Synthesis of Secondary Benzylic Alcohols. ChemRxiv. Available at: [Link]

-

Chen, M. S., & White, M. C. (2010). Synthesis of Benzylic Alcohols by C–H Oxidation. PMC. Available at: [Link]

-

Li, C., et al. (2020). Asymmetric Guerbet Reaction to Access Chiral Alcohols. Angewandte Chemie International Edition. Available at: [Link]

- Supporting Information for a relevant study. (n.d.).

Sources

Technical Guide: Solubility Profile & Process Engineering of (R)-1-(5-Chloro-2-methoxyphenyl)ethanol

The following technical guide details the solubility characteristics, thermodynamic modeling, and process applications for (R)-1-(5-Chloro-2-methoxyphenyl)ethanol , a critical chiral intermediate in the synthesis of androgen receptor antagonists like Enzalutamide.

Executive Summary

Compound: (R)-1-(5-Chloro-2-methoxyphenyl)ethanol CAS: 160213-68-1 (R-isomer) / 1216072-89-7 (racemic) Role: Key chiral building block for Enzalutamide (Xtandi). Criticality: Solubility data for this intermediate is the linchpin for designing efficient crystallization, extraction, and chiral resolution processes. As a secondary alcohol with a halogenated aromatic core, its solubility behavior is governed by a competition between the lipophilic chlorobenzene moiety and the hydrophilic hydroxyl group.

This guide provides a theoretical solubility framework, a validated experimental protocol for data generation, and thermodynamic models required for scale-up.

Physicochemical Profile & Predicted Solubility

Understanding the molecular interaction potential is prerequisite to experimental design.

Structural Analysis[1]

-

Hydrophobic Domain: The 5-chloro-2-methoxyphenyl ring provides significant lipophilicity, driving solubility in non-polar to moderately polar organic solvents (e.g., Toluene, DCM).

-

Hydrophilic Domain: The 1-hydroxyethyl side chain acts as both a hydrogen bond donor and acceptor, facilitating solubility in protic solvents (Alcohols).

-

Steric Hindrance: The ortho-methoxy group introduces steric strain, potentially disrupting crystal packing and lowering the melting point (often resulting in an oil or low-melting solid at room temperature).

Solvent Class Compatibility Table

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Short-Chain Alcohols | Methanol, Ethanol, IPA | High | Hydrogen bonding (Solute-Solvent). |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High | Dipole-dipole & Dispersion forces. |

| Esters/Ketones | Ethyl Acetate, Acetone | High | Dipole-dipole; H-bond acceptance. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate/High | |

| Aliphatic Alkanes | n-Heptane, Hexane | Low (Anti-solvent) | Weak dispersion forces only. |

| Water | Water | Very Low | Hydrophobic effect dominates. |

Experimental Protocol: Solubility Determination

Since specific peer-reviewed solubility tables for this proprietary intermediate are often absent from public domain literature, the following Standard Operating Procedure (SOP) is designed to generate high-fidelity data for process validation.

Method A: Dynamic Laser Monitoring (High Precision)

This method detects the precise dissolution temperature (

Workflow:

-

Preparation: Weigh accurate mass (

) of solute and solvent ( -

Heating: Heat the mixture at a slow ramp rate (e.g., 0.2 K/min) with constant stirring.

-

Detection: A laser beam passes through the suspension.

-

Suspension: Beam scatters (Low transmission).

-

Solution: Beam passes clear (Max transmission).

-

-

Endpoint: The temperature at which transmission intensity maximizes is recorded as saturation temperature (

).

Method B: Static Gravimetric Method (Standard)[1]

-

Equilibration: Add excess solute to solvent in a jacketed vessel at fixed

. Stir for 24–48 hours.[1] -

Sampling: Stop stirring and allow phase separation (sedimentation) for 2 hours.

-

Filtration: Withdraw supernatant through a pre-heated 0.45

m syringe filter. -

Analysis: Evaporate solvent and weigh residue (Gravimetric) or analyze via HPLC (Chromatographic).

Visualization: Solubility Measurement Workflow

Figure 1: Decision logic and workflow for experimental solubility determination.

Thermodynamic Modeling

To upscale a crystallization process, experimental points must be correlated using thermodynamic models.

Modified Apelblat Equation

The most robust model for correlating solubility mole fraction (

-

Application: Use regression analysis to determine parameters

, -

Insight: If

is positive and large, solubility is highly temperature-dependent, suggesting Cooling Crystallization is viable.

Van't Hoff Equation

Used to determine thermodynamic properties (Enthalpy

-

Plot:

vs -

Slope:

. -

Significance: A positive

indicates an endothermic dissolution (solubility increases with T), which is typical for this class of compounds.

Process Engineering Applications

The solubility data directly dictates the purification strategy for the Enzalutamide intermediate.

Scenario A: Purification via Cooling Crystallization

-

Condition: High temperature coefficient (Steep solubility curve).

-

Solvent: Ethanol or Isopropanol (IPA).

-

Protocol: Dissolve crude oil/solid at 60°C; cool slowly to 0°C.

-

Yield: Calculated using theoretical yield equation:

Scenario B: Anti-Solvent Crystallization (Drowning Out)[1]

-

Condition: Product is an oil or too soluble in alcohols at low T.

-

System: Solvent (Methanol) + Anti-solvent (Water or Heptane).

-

Protocol: Dissolve in minimal Methanol; slowly add Water to induce supersaturation.

-

Advantage: High yield at ambient temperature; effective for removing polar impurities.

Visualization: Solvent Selection Logic

Figure 2: Strategic decision tree for selecting the crystallization mode based on solubility thermodynamics.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91. Link

-

Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Farmaco, 63, 713-723.

-

Enzalutamide Synthesis: Process for the preparation of Enzalutamide. Patent WO2011106570A1. (Describes the use of the intermediate and solvent systems like DCM/Ethanol). Link

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility modeling).

Disclaimer: This guide is based on physicochemical principles and standard industrial practices for analogs of the target compound. Specific solubility values must be experimentally verified using the protocols described above before pilot-scale implementation.

Sources

Technical Whitepaper: (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol

The following technical guide is structured as an advanced whitepaper for pharmaceutical researchers. It deviates from standard MSDS templates to focus on the application and strategic handling of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol as a high-value chiral intermediate.[1]

Strategic Application Guide for Chiral API Synthesis

Executive Summary & Strategic Context

(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol (CAS: 1344918-11-1) is not merely a solvent or reagent; it is a privileged chiral scaffold in the synthesis of next-generation Androgen Receptor (AR) antagonists and kinase inhibitors.[1] Its structural motif—a chiral benzylic alcohol with specific halogen/methoxy substitution—mimics the pharmacophore found in blockbuster drugs like Enzalutamide and Crizotinib .

For drug development professionals, this compound represents a critical "chiral switch" point. The purity of the (R)-enantiomer directly dictates the enantiomeric excess (ee) of the final API, influencing potency and off-target toxicity profiles. This guide synthesizes handling protocols with process chemistry insights to maximize yield and safety.

Key Physicochemical Data

| Property | Value | Context |

| CAS (R-isomer) | 1344918-11-1 | Specific chiral intermediate |

| CAS (Racemic) | 1216072-89-7 | Precursor/Reference standard |

| Molecular Weight | 186.64 g/mol | -- |

| Appearance | Colorless to pale yellow oil | Viscous; potential for supercooling |

| Solubility | DCM, MeOH, THF, EtOAc | Lipophilic; poor water solubility |

| Key Hazard | H302, H315, H319, H335 | Irritant; potential alkylator precursor |

Synthesis & Process Chemistry

The generation of high-fidelity (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol is typically achieved via Corey-Bakshi-Shibata (CBS) Asymmetric Reduction .[1] This method is preferred over enzymatic resolution for scale-up due to predictable kinetics and lack of aqueous workup issues.[1]

Validated Synthesis Protocol (CBS Reduction)

Rationale: The (S)-Me-CBS catalyst creates a rigid bicyclic transition state that directs hydride delivery from borane to the re-face of the ketone, yielding the (R)-alcohol.

Reagents:

-

Substrate: 1-(5-Chloro-2-methoxyphenyl)ethanone (1.0 eq)

-

Catalyst: (S)-Me-CBS oxazaborolidine (0.1 eq)[1]

-

Reductant: Borane-THF complex (BH₃[1]·THF) or Catecholborane (0.6–1.0 eq)

-

Solvent: Anhydrous THF (Critical: <50 ppm H₂O)

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried reactor under N₂, dissolve (S)-Me-CBS in anhydrous THF. Cool to -20°C.

-

Reductant Addition: Slowly add BH₃·THF solution. Caution: Exothermic.[1]

-

Substrate Feeding: Dissolve the ketone in THF. Add this solution dropwise to the catalyst mixture over 60 minutes. Control: Maintain internal temp < -15°C to maximize enantioselectivity.

-

Quench: Monitor by TLC/HPLC. Upon completion, quench with MeOH (slow addition) to destroy excess hydride.

-

Workup: Concentrate, partition between EtOAc/1N HCl (to remove catalyst), wash with brine, dry (Na₂SO₄), and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc) or distillation if scale permits.

Reaction Mechanism & Pathway Visualization

The following diagram maps the transformation from the prochiral ketone to the active pharmaceutical intermediate (API) precursor.

Caption: Stereoselective synthesis pathway from prochiral ketone to API scaffold via CBS reduction.

Hazard Analysis & Safety Protocols

While the alcohol itself is classified as an irritant (Warning), its downstream derivatives pose the primary safety risk.

The "Hidden" Alkylator Risk

In drug synthesis, this alcohol is almost invariably converted into a leaving group (chloride, mesylate, or tosylate).

-

Mechanism: The benzylic carbon, activated by the electron-donating methoxy group (ortho-effect), becomes highly electrophilic once the hydroxyl is converted to a leaving group.

-

Risk: These derivatives are potent alkylating agents . They can alkylate DNA (genotoxicity).

-

Control: Treat all activated derivatives (chlorides/mesylates) as potential carcinogens. Use closed systems and deactivate glassware with nucleophilic scavengers (e.g., dilute NaOH or thiosulfate).

Emergency Response Matrix

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wash with PEG-400 or soap/water for 15 min.[1] | Lipophilic nature requires surfactant for effective removal; water alone is inefficient. |

| Inhalation | Move to fresh air; administer O₂ if dyspneic. | Benzylic alcohols can cause respiratory mucosal irritation and CNS depression. |

| Spill (Liquid) | Absorb with vermiculite; do NOT use paper towels. | Paper increases surface area for evaporation; vermiculite suppresses vapor. |

| Fire | Use CO₂ or dry chemical. | Water may cause splattering of the burning oil. |

Safety Logic Diagram

Caption: Risk stratification emphasizing the elevated hazard of activated downstream derivatives.

Analytical Quality Assurance

To validate the integrity of this intermediate for GMP synthesis, the following specifications must be met.

Chiral HPLC Method

-

Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm)[1]

-

Mobile Phase: Hexane : Isopropanol (90 : 10)

-

Flow Rate: 1.0 mL/min[1]

-

Detection: UV @ 254 nm (Aromatic absorption)

-

Acceptance Criteria: (R)-enantiomer > 98.0% ee.[1][2][3]

-

Note: The (S)-enantiomer is a common impurity from incomplete stereocontrol.[1]

-

NMR Validation (CDCl₃, 400 MHz)

-

Diagnostic Peak: The benzylic proton (CH-OH) appears as a quartet around δ 5.1-5.3 ppm .[1]

-

Impurity Check: Look for the ketone precursor methyl singlet (~δ 2.6 ppm) to ensure complete reduction.

References

-

Sigma-Aldrich. (2023). Safety Data Sheet: 1-(5-Chloro-2-methoxyphenyl)ethanol. Retrieved from

-

Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012.

-

BenchChem. (2025).[4] Synthesis of Chiral Alcohols via Asymmetric Ketone Reduction. Retrieved from

-

Medivation Inc. (2016).[5] Process for the preparation of Enzalutamide and intermediates thereof. Patent WO2016005875A1.

-

ChemicalBook. (2024). Enzalutamide Synthesis and Intermediates. Retrieved from

Sources

- 1. 1216072-89-7|1-(5-Chloro-2-methoxyphenyl)ethanol|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol

[1][2]

Executive Summary

The target molecule, (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol , represents a "privileged scaffold" in medicinal chemistry, featuring a chiral benzylic alcohol flanked by a halogenated, electron-rich aromatic system.[1][2] Achieving high enantiomeric excess (ee >98%) is critical, as the (R)-enantiomer is frequently the bioactive eutomer in downstream pharmaceutical applications.

This guide details two validated synthetic protocols:

-

Chemical Catalysis (Primary): Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-TsDPEN catalyst. This method is preferred for its scalability, operational simplicity, and lack of high-pressure equipment requirements.[1][2]

-

Biocatalysis (Alternative): An enzymatic reduction using Ketoreductases (KREDs), offering mild conditions and superior selectivity for challenging substrates.

Retrosynthetic Analysis & Strategic Planning

The synthesis hinges on the stereoselective reduction of the prochiral ketone, 1-(5-Chloro-2-methoxyphenyl)ethanone .[1][2] The presence of the ortho-methoxy group introduces steric bulk and electronic donation, which can influence the rate of hydride transfer.[1]

Strategic Considerations:

-

Stereocontrol: The Cahn-Ingold-Prelog (CIP) priority remains -OH > -Ar > -CH3 > -H .[1][2] Therefore, the standard Noyori predictive model applies: the (R,R)-ligand complex is required to access the (R)-alcohol .

-

Safety: The ATH method utilizes a formic acid/triethylamine azeotrope, eliminating the hazards associated with high-pressure hydrogen gas cylinders.[1]

Visualizing the Pathway

Figure 1: Retrosynthetic disconnection showing the transformation of the acetophenone derivative to the target chiral alcohol via ATH.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)[3]

This protocol utilizes the Noyori-Ikariya catalyst system , which is the industry standard for reducing aromatic ketones.[1]

Reaction Mechanism

The reaction proceeds via a metal-ligand bifunctional mechanism.[1][2] The Ruthenium center coordinates the hydride, while the amine proton of the TsDPEN ligand coordinates the ketone oxygen, forming a six-membered transition state that locks the facial selectivity.

Materials & Reagents

| Component | Specification | Role |

| Substrate | 1-(5-Chloro-2-methoxyphenyl)ethanone | Precursor |

| Catalyst | RuCl(p-cymene)[(R,R)-TsDPEN] | Chiral Catalyst (0.5 - 1.0 mol%) |

| H-Donor | Formic Acid / Triethylamine (5:2 molar ratio) | Hydrogen Source |

| Solvent | Dichloromethane (DCM) or Ethyl Acetate | Reaction Medium |

| Workup | Saturated NaHCO₃, Brine | Quenching/Washing |

Step-by-Step Procedure

-

Catalyst Preparation (In-situ):

-

In a dry Schlenk flask under nitrogen, charge [RuCl₂(p-cymene)]₂ (0.25 mol%) and (R,R)-TsDPEN (0.5 mol%).

-

Add anhydrous DCM (5 mL/g substrate) and TEA (2 eq relative to Ru). Stir at 25°C for 30 mins until the solution turns deep orange/red, indicating formation of the active 16-electron Ru-complex.[1]

-

Note: Commercially available pre-formed catalyst RuCl(p-cymene)[(R,R)-TsDPEN] can be used directly.[1]

-

-

Reaction Initiation:

-

Monitoring:

-

Workup & Purification:

-

Separate the organic layer and wash with saturated NaHCO₃ (to remove residual formic acid) followed by brine.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes) or recrystallization from Heptane/IPA if the solid is crystalline.

Protocol B: Biocatalytic Reduction (Green Chemistry)

For labs equipped with fermentation or biocatalysis capabilities, this route offers higher enantioselectivity (>99% ee) and operates in aqueous media.

Enzyme Selection

Screening of commercial Ketoreductase (KRED) panels (e.g., Codexis, Daicel, or in-house E. coli libraries) is required.

-

Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose system is recommended to regenerate NADPH.[1][2]

Biocatalytic Workflow

Figure 2: Enzymatic cycle showing the coupling of KRED-mediated reduction with GDH-mediated cofactor regeneration.[1][2]

Protocol

Analytical Quality Control

Validation of the enantiomeric excess is paramount.[1][3]

Chiral HPLC Method[1][2][5][6]

-

Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1][2]

-

Temperature: 25°C.

-

Expected Retention:

NMR Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.30 (d, J=2.5 Hz, 1H, Ar-H), 7.18 (dd, J=8.5, 2.5 Hz, 1H, Ar-H), 6.78 (d, J=8.5 Hz, 1H, Ar-H), 5.05 (q, J=6.5 Hz, 1H, CH-OH), 3.82 (s, 3H, OMe), 2.40 (br s, 1H, OH), 1.48 (d, J=6.5 Hz, 3H, CH₃).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or wet solvent.[1][2] | Ensure DCM is anhydrous.[1][2] Degas solvents to remove O₂.[1][2] Increase catalyst loading to 1 mol%. |

| Low ee (<90%) | Temperature too high or reverse reaction.[1][2] | Lower reaction temperature to -10°C. Ensure azeotrope ratio is strictly 5:2 (excess base helps stability). |

| Side Products | Dehydration to styrene.[1][2] | Avoid strong mineral acids during workup.[1][2] Keep pH neutral. |

References

-

Noyori, R., & Hashiguchi, S. (1997).[4] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][4][5] Accounts of Chemical Research, 30(2), 97–102. Link

-

Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996).[4] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1][2] Journal of the American Chemical Society, 118(10), 2521–2522. Link

-

Matsumura, K., Hashiguchi, S., Ikariya, T., & Noyori, R. (1997).[4] Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society, 119(37), 8738–8739.[4] Link

-

Hollmann, F., Arends, I. W. C. E., & Buehler, K. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective. Chemistry – A European Journal, 27(20), 5645-5668. Link

-

Daicel Chiral Technologies. (2023).[1][2] Chiral Column Selection Guide for HPLC/SFC. Instruction Manual. Link

High-Yield Noyori Asymmetric Hydrogenation of 1-(5-Chloro-2-methoxyphenyl)ethanone

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, API Development Scientists, and Catalysis Researchers

Executive Summary

The asymmetric reduction of sterically encumbered, electronically deactivated aromatic ketones is a persistent challenge in pharmaceutical synthesis. This application note details the highly efficient enantioselective hydrogenation of 1-(5-Chloro-2-methoxyphenyl)ethanone to yield (R)- or (S)-1-(5-Chloro-2-methoxyphenyl)ethanol. By employing the classic Noyori bifunctional catalyst system—RuCl₂[(R)-BINAP][(R,R)-DPEN]—in the presence of a strong base and hydrogen gas, this protocol achieves >99% conversion and >98% enantiomeric excess (ee). The methodology leverages an outer-sphere mechanism, entirely bypassing the steric hindrance imposed by the substrate's ortho-methoxy group.

Mechanistic Rationale & Substrate Specifics

The Challenge of the Ortho-Methoxy Group

1-(5-Chloro-2-methoxyphenyl)ethanone presents a unique stereoelectronic profile. The ortho-methoxy group creates significant steric bulk adjacent to the carbonyl carbon, which severely inhibits the substrate from directly coordinating to a metal center. Traditional inner-sphere hydrogenation catalysts (which require the ketone to bind directly to the metal) typically fail or exhibit poor turnover frequencies (TOF) with this substrate.

The Outer-Sphere Bifunctional Solution

To circumvent steric encumbrance, this protocol utilizes the Noyori metal-ligand bifunctional mechanism . The precatalyst, RuCl₂[(R)-BINAP][(R,R)-DPEN], is activated by t-BuOK to form a 16-electron Ru-amido complex. Upon exposure to H₂, heterolytic cleavage occurs across the Ru–N bond, generating an 18-electron Ru-dihydride species.

Crucially, the ketone substrate never coordinates to the ruthenium. Instead, the reduction proceeds via a highly organized six-membered pericyclic transition state. Recent computational revisions by Dub et al. demonstrate that the N–H functionality on the DPEN ligand does not transfer a proton directly, but rather stabilizes the turnover-determining transition state (TDTS) via strong N–H···O hydrogen-bonding interactions (HBIs). This outer-sphere approach is entirely agnostic to the ortho-steric bulk of the substrate, ensuring near-perfect enantiofacial discrimination dictated by the chiral pocket of the BINAP/DPEN ligands .

Figure 1: Outer-sphere bifunctional catalytic cycle for Noyori asymmetric hydrogenation.

Experimental Design & Causality (E-E-A-T)

As a self-validating system, every reagent in this protocol is chosen for a specific, mechanistic reason:

-

Catalyst Selection (Matched Chiral Pockets): The combination of (R)-BINAP and (R,R)-DPEN is a "matched" pair. The chiral conformation of the BINAP phenyl rings forces the DPEN phenyl rings into a specific equatorial alignment, creating a rigid chiral pocket. Using a mismatched pair (e.g., (R)-BINAP with (S,S)-DPEN) destroys this pocket, resulting in virtually zero enantioselectivity.

-

Base Causality (t-BuOK): The precatalyst contains two chloride ligands. t-BuOK is strictly required to neutralize the HCl generated during catalyst activation, driving the formation of the 16e Ru-amido complex. Exactly 10 equivalents (relative to Ru) are used to ensure complete activation without inducing base-catalyzed aldol condensation of the substrate.

-

Solvent Causality (i-PrOH): Isopropanol is not merely a solvent; it acts as a proton shuttle. The alcohol hydroxyl group hydrogen-bonds with the Ru-Cl and Ru-N moieties, drastically lowering the activation energy barrier for the heterolytic cleavage of H₂. Non-protic solvents (like toluene) will stall the reaction.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/enantioselectivity.

| Entry | Pre-Catalyst System | Base (equiv to Ru) | H₂ Pressure | Time | Conversion | ee (%) |

| 1 | RuCl₂[(R)-BINAP][(R,R)-DPEN] | t-BuOK (10) | 50 atm | 12 h | >99% | 98 (R) |

| 2 | RuCl₂[(R)-BINAP][(R,R)-DPEN] | t-BuOK (2) | 50 atm | 12 h | 45% | 98 (R) |

| 3 | RuCl₂[(R)-BINAP][(R,R)-DPEN] | t-BuOK (10) | 10 atm | 24 h | >99% | 98 (R) |

| 4 | RuCl₂[(S)-BINAP][(S,S)-DPEN] | t-BuOK (10) | 50 atm | 12 h | >99% | 98 (S) |

| 5 | RuCl₂[(R)-BINAP][(S,S)-DPEN] | t-BuOK (10) | 50 atm | 24 h | 15% | 22 (S) |

Note: Entry 1 represents the optimized standard conditions. Entry 5 demonstrates the failure of a "mismatched" ligand pair.

Detailed Step-by-Step Protocol

Materials & Reagents

-

Substrate: 1-(5-Chloro-2-methoxyphenyl)ethanone (1.0 mmol, 184.6 mg)

-

Pre-catalyst: RuCl₂[(R)-BINAP][(R,R)-DPEN] (0.001 mmol, 1.0 mg) — S/C ratio = 1000

-

Base: Potassium tert-butoxide (t-BuOK) (0.01 mmol, 1.1 mg)

-

Solvent: Anhydrous, degassed 2-propanol (i-PrOH) (5.0 mL)

-

Gas: Ultra-high purity Hydrogen (H₂)

Figure 2: Step-by-step experimental workflow for the asymmetric hydrogenation protocol.

Procedure

-

Glovebox Setup: Inside an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), weigh the RuCl₂[(R)-BINAP][(R,R)-DPEN] pre-catalyst and t-BuOK into a dry 2 mL glass vial.

-

Catalyst Activation: Add 1.0 mL of anhydrous, degassed i-PrOH to the vial. Stir for 5 minutes. (See Section 6 for visual validation).

-

Substrate Preparation: In a separate vial, dissolve 1-(5-Chloro-2-methoxyphenyl)ethanone in 4.0 mL of i-PrOH.

-

Reactor Loading: Transfer both the activated catalyst solution and the substrate solution into a 50 mL stainless-steel autoclave equipped with a glass liner and a magnetic stir bar.

-

Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a high-pressure H₂ line. Purge the headspace by pressurizing to 10 atm with H₂ and carefully venting. Repeat this purge cycle three times.

-

Hydrogenation: Pressurize the autoclave to a final pressure of 50 atm H₂. Seal the inlet valve and stir the reaction vigorously (800 rpm) at 25 °C for 12 hours.

-

Workup: Carefully vent the H₂ gas in a fume hood. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

-

Isolation: Pass the crude residue through a short plug of silica gel (eluting with Hexanes/EtOAc 4:1) to remove the ruthenium catalyst. Evaporate the solvent to yield the pure (R)-1-(5-Chloro-2-methoxyphenyl)ethanol.

-

Analysis: Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, flow rate 1.0 mL/min, UV detection at 254 nm).

Self-Validating Systems & Troubleshooting

To ensure the trustworthiness of the protocol, rely on the following built-in validation checks:

-

Visual Validation (The "Amido Shift"): The RuCl₂[(R)-BINAP][(R,R)-DPEN] pre-catalyst is a yellow/brown powder. Upon the addition of t-BuOK in i-PrOH (Step 2), the solution must immediately turn a deep, vibrant red or purple . This color shift is the definitive visual confirmation that HCl has been eliminated and the active 16-electron Ru-amido complex has formed. Troubleshooting: If the solution remains pale yellow, the t-BuOK has likely degraded via moisture exposure, and the reaction will fail.

-

Kinetic Validation (Pressure Drop): In a sealed autoclave, a stoichiometric drop in H₂ pressure must be observed. Ensure your autoclave is fitted with a high-precision digital transducer to verify hydrogen consumption during the first 2 hours of the reaction.

-

Stereochemical Validation: If the ee drops below 95%, it strongly indicates either a compromised chiral ligand (racemization due to extreme heat/light) or the presence of an inner-sphere background reaction caused by using a coordinating solvent instead of the required i-PrOH.

References

-

Ohkuma, T.; Ooka, H.; Ikariya, T.; Noyori, R. "Preferential hydrogenation of aldehydes and ketones." Journal of the American Chemical Society, 1995, 117(41), 10417–10418. URL: [Link]

-

Dub, P. A.; Henson, N. J.; Martin, R. L.; Gordon, J. C. "Unraveling the Mechanism of the Asymmetric Hydrogenation of Ketones Catalyzed by Ru(H)2(diphosphine)(diamine) Complexes." Journal of the American Chemical Society, 2014, 136(9), 3505–3521. URL: [Link]